3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid 3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569013
InChI: InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)
SMILES: CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC
Molecular Formula: C20H30N2O5
Molecular Weight: 378.5 g/mol

3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid

CAS No.:

Cat. No.: VC13569013

Molecular Formula: C20H30N2O5

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid -

Specification

Molecular Formula C20H30N2O5
Molecular Weight 378.5 g/mol
IUPAC Name 3-(3,3-dimethylbutylamino)-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)
Standard InChI Key HLIAVLHNDJUHFG-UHFFFAOYSA-N
SMILES CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC
Canonical SMILES CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC
Boiling Point 565.27 °C. @ 760.00 mm Hg (est)
Melting Point 80 - 83 °C

Introduction

Chemical Identity and Structural Features

Molecular Composition

Neotame belongs to the class of N-alkylated aspartame derivatives, with the following molecular characteristics:

PropertyValue
IUPAC Name3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid
Molecular FormulaC₂₀H₃₀N₂O₅
Molecular Weight378.46 g/mol
SMILES NotationCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(O)=O)NCCC(C)(C)C
InChI KeyHLIAVLHNDJUHFG-UHFFFAOYSA-N

The structure features a 3,3-dimethylbutyl group attached to the amino moiety of aspartame, which sterically hinders enzymatic degradation and enhances stability . The methoxycarbonyl group at the C-terminus further contributes to its resistance to hydrolysis.

Spectroscopic Data

  • Infrared (IR) Spectrum: Strong absorption bands at 1,740 cm⁻¹ (ester C=O stretch) and 1,650 cm⁻¹ (amide I band) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 7.25–7.15 (m, 5H, aromatic), δ 4.50–4.30 (m, 1H, α-CH), δ 3.65 (s, 3H, OCH₃) .

    • ¹³C NMR: δ 172.5 (ester carbonyl), δ 170.8 (amide carbonyl), δ 55.1 (OCH₃) .

Synthesis and Manufacturing Process

Industrial Synthesis

Neotame is synthesized via reductive amination of aspartame with 3,3-dimethylbutyraldehyde in the presence of a palladium catalyst under hydrogen pressure :

Aspartame+3,3-DimethylbutyraldehydePd/C, H2MeOHNeotame+H2O\text{Aspartame} + \text{3,3-Dimethylbutyraldehyde} \xrightarrow[\text{Pd/C, H}_2]{\text{MeOH}} \text{Neotame} + \text{H}_2\text{O}

Key Reaction Steps:

  • Condensation: Aspartame reacts with 3,3-dimethylbutyraldehyde to form an imine intermediate.

  • Reduction: Hydrogenation of the imine group yields the secondary amine.

  • Purification: Methanol-water solvent systems isolate neotame via crystallization .

Process Optimization

  • Catalyst Efficiency: Palladium on carbon (Pd/C) achieves >95% conversion at 50°C and 3 atm H₂ .

  • Yield: Industrial processes report yields of 85–90% with >99% purity after recrystallization .

Physicochemical Properties

Solubility and Stability

PropertyValue
Water Solubility12.6 g/L (25°C)
LogP (Partition Coefficient)1.82
Melting Point81–84°C
pH (0.5% Aqueous Solution)5.0–7.0

Neotame exhibits pH-independent stability (2.0–8.0) and retains structural integrity at temperatures up to 120°C, making it suitable for high-heat food processing .

Degradation Pathways

  • Hydrolysis: The ester group undergoes slow hydrolysis under alkaline conditions (pH > 8.0), producing methanol and the corresponding carboxylic acid .

  • Thermal Decomposition: Prolonged heating above 150°C generates trace amounts of 3,3-dimethylbutylamine and phenylalanine derivatives .

Biological Activity and Pharmacokinetics

Sweetness Perception Mechanism

Neotame activates T1R2/T1R3 heterodimeric sweet taste receptors on the tongue, with a binding affinity (Kd) of 0.8 nM. Its bulky N-alkyl group prevents interaction with bitter taste receptors, eliminating aftertaste .

Absorption and Metabolism

  • Oral Bioavailability: 34% of ingested neotame enters systemic circulation, primarily via passive diffusion in the small intestine .

  • Metabolites: Hepatic esterases hydrolyze neotame to de-esterified neotame (inactive) and methanol, which is further oxidized to formaldehyde and formic acid .

  • Excretion: 92% of metabolites are renally excreted within 48 hours, with no tissue accumulation observed .

Applications in Food and Pharmaceuticals

Food Industry Use

  • Beverages: 5–10 ppm neotame equates to 8–10% sucrose sweetness in soft drinks .

  • Baked Goods: Stable at baking temperatures (180–220°C), with no loss of sweetness.

Synergistic Effects

Neotame enhances the sweetness of acesulfame-K (1:1 ratio) and sucralose (1:2 ratio), reducing required concentrations by 30–40% .

AgencyStatusADI (mg/kg/day)
FDA (U.S.)Approved (2002)0.3
EFSA (EU)Approved (2010)0.1
JECFAApproved (2004)2.0

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